(2-Hydroxyethyl) hydrogen adipate
Overview
Description
“(2-Hydroxyethyl) hydrogen adipate” is a chemical compound with the molecular formula C8H14O5 . It contains a total of 26 bonds, including 12 non-H bonds, 2 multiple bonds, 8 rotatable bonds, 2 double bonds, 1 aliphatic carboxylic acid, 1 aliphatic ester, 2 hydroxyl groups, and 1 primary alcohol .
Synthesis Analysis
The synthesis of “(2-Hydroxyethyl) hydrogen adipate” involves reaction with dihydrogen peroxide in diethyl ether at 20°C for 24 hours . The yield of the reaction is 3.6 g .Molecular Structure Analysis
The molecular structure of “(2-Hydroxyethyl) hydrogen adipate” consists of 14 Hydrogen atoms, 8 Carbon atoms, and 5 Oxygen atoms . It contains 1 aliphatic carboxylic acid, 1 aliphatic ester, 2 hydroxyl groups, and 1 primary alcohol .Physical And Chemical Properties Analysis
“(2-Hydroxyethyl) hydrogen adipate” has a molecular weight of 190.2 . Its density is 1.217g/cm3 . The boiling point is 386.3ºC at 760mmHg .Scientific Research Applications
Hydrogen Generation and Storage
- Hydrogen as an Alternative Energy Source : Research has demonstrated that hydrogen can be generated from the hydrolysis of sodium borohydride, a process that could potentially be related to the applications of (2-Hydroxyethyl) hydrogen adipate in generating hydrogen for fuel and energy purposes. This highlights the ongoing search for efficient, sustainable methods of hydrogen production (H. Abdelhamid, 2020).
Environmental Applications
- Advanced Oxidation Processes : The use of hydrogen peroxide in advanced oxidation processes (AOPs) for the treatment of wastewater and other environmental applications has been extensively studied. These processes are crucial for the degradation of pollutants and could be relevant to the environmental applications of (2-Hydroxyethyl) hydrogen adipate, especially if it acts as a precursor or a byproduct in the generation of reactive oxygen species for environmental remediation (A. Asghar, A. Raman, W. Daud, 2015).
Advanced Materials and Chemical Synthesis
- Renewable Adipic Acid from Biomass Derivatives : A significant area of research is the sustainable synthesis of adipic acid, a precursor to nylon and other polymers, from biomass derivatives. This research area could encompass the use of (2-Hydroxyethyl) hydrogen adipate in the development of sustainable polymers and chemicals, highlighting the importance of green chemistry in reducing reliance on fossil fuels (M. Lang, Hao Li, 2021).
properties
IUPAC Name |
6-(2-hydroxyethoxy)-6-oxohexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O5/c9-5-6-13-8(12)4-2-1-3-7(10)11/h9H,1-6H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXCHMHANQUUDOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)OCCO)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60240607 | |
Record name | (2-Hydroxyethyl) hydrogen adipate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60240607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Hydroxyethoxy)-6-oxohexanoic acid | |
CAS RN |
94109-19-0 | |
Record name | 1-(2-Hydroxyethyl) hexanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94109-19-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Hydroxyethyl) hydrogen adipate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094109190 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2-Hydroxyethyl) hydrogen adipate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60240607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-hydroxyethyl) hydrogen adipate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.093.100 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (2-HYDROXYETHYL) HYDROGEN ADIPATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MZ5Y4FJG9F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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